2,4-二溴-5-氟嘧啶

描述

2,4-Dibromo-5-fluoropyrimidine is a chemical compound with the molecular formula C4HBr2FN2 . It is used in research and development .

Molecular Structure Analysis

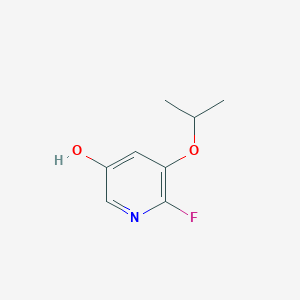

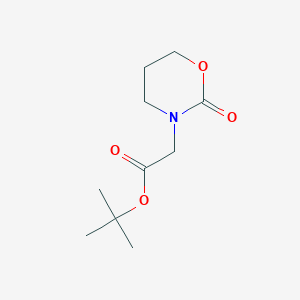

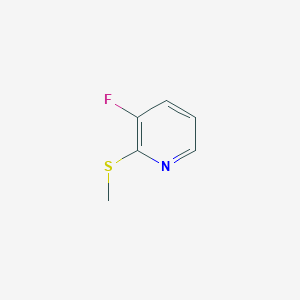

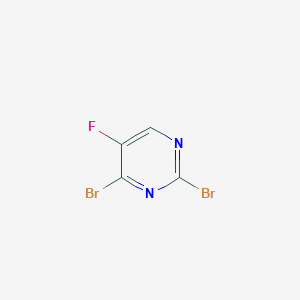

The molecular structure of 2,4-Dibromo-5-fluoropyrimidine consists of a pyrimidine ring which is a six-membered heterocyclic ring with two nitrogen atoms. The ring is substituted at the 2nd and 4th positions with bromine atoms and at the 5th position with a fluorine atom .Chemical Reactions Analysis

While specific chemical reactions involving 2,4-Dibromo-5-fluoropyrimidine are not detailed in the search results, related compounds like 2-Bromo-5-fluoropyridine can undergo palladium-catalyzed homo-coupling reactions .Physical And Chemical Properties Analysis

2,4-Dibromo-5-fluoropyrimidine is a solid substance. It has a molecular weight of 255.87 . It should be stored in an inert atmosphere at temperatures between 2-8°C .科学研究应用

药物遗传学和药物代谢

药物遗传学在理解氟嘧啶类药物的代谢和疗效方面起着至关重要的作用。例如,氟嘧啶类药物(如5-氟尿嘧啶(5-FU))的代谢涉及几种关键酶,包括二氢嘧啶脱氢酶(DPD),它分解5-FU及其前药。DPD的遗传变异可以显著影响基于5-FU的治疗的结果和毒性谱,突显了在化疗方案中个性化医学方法的重要性。Del Re等人(2017年)的评论强调了测试DPD多态性的临床意义,以预防接受氟嘧啶类治疗的患者出现严重药物毒性(Del Re et al., 2017)。

临床应用和疗效

氟嘧啶类药物,包括从中间体如2,4-二溴-5-氟嘧啶衍生的药物,是各种实体肿瘤的基石治疗。对于前药(如卡培他滨、UFT和S-1)的研究和开发侧重于提高治疗效果同时减少毒性。这些药物在体内经过代谢激活形成活性的5-FU,提供了比静脉注射5-FU更便捷的口服途径,可能具有更好的安全性。Malet-Martino和Martino(2002年)等作者的评论提供了关于这些氟嘧啶类前药在癌症治疗中的开发、药理学和临床应用的全面见解(Malet-Martino & Martino, 2002)。

安全和危害

作用机制

Target of Action

The primary target of 2,4-Dibromo-5-fluoropyrimidine is thymidylate synthase (TS) . TS is an enzyme that plays a crucial role in DNA synthesis. It catalyzes the conversion of deoxyuridylic acid to thymidylic acid .

Mode of Action

The main mechanism of action of 2,4-Dibromo-5-fluoropyrimidine is thought to be the binding of the deoxyribonucleotide of the drug and the folate cofactor, N5–10-methylenetetrahydrofolate, to thymidylate synthase (TS) to form a covalently bound ternary complex . This binding inhibits the function of TS, thereby interfering with DNA synthesis.

Biochemical Pathways

2,4-Dibromo-5-fluoropyrimidine affects the biochemical pathway of DNA synthesis. By inhibiting TS, it prevents the conversion of deoxyuridylic acid to thymidylic acid, a key step in DNA synthesis . This disruption can lead to the cessation of cell growth and division, particularly in rapidly dividing cells such as cancer cells.

Pharmacokinetics

It is known that fluoropyrimidines, a class of drugs to which 2,4-dibromo-5-fluoropyrimidine belongs, are metabolized to active nucleotides through a series of enzymatic reactions . The rate-limiting enzyme in this process is dihydropyrimidine dehydrogenase (DPYD) .

Result of Action

The result of the action of 2,4-Dibromo-5-fluoropyrimidine is the inhibition of DNA synthesis, leading to the cessation of cell growth and division. This makes it potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer .

Action Environment

The action, efficacy, and stability of 2,4-Dibromo-5-fluoropyrimidine can be influenced by various environmental factors. For instance, the presence of certain enzymes, such as DPYD, can affect the drug’s metabolism and therefore its efficacy . Additionally, factors such as pH and temperature can potentially affect the stability of the compound.

属性

IUPAC Name |

2,4-dibromo-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2FN2/c5-3-2(7)1-8-4(6)9-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKFQQXANPBQCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate](/img/structure/B1446463.png)

![4-(Benzyloxy)-3-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1446464.png)

![2,5-Dioxoazolidinyl (2R)-2-[(tert-butoxy)carbonylamino]-3-[4-(phenylmethoxy)phenyl]propanoate](/img/structure/B1446466.png)